molecular formula C12H15IO2 B3184765 Methyl 4-butyl-3-iodobenzoate CAS No. 1131588-18-5

Methyl 4-butyl-3-iodobenzoate

Cat. No.: B3184765
CAS No.: 1131588-18-5
M. Wt: 318.15 g/mol
InChI Key: QSWLXKARCIORJF-UHFFFAOYSA-N
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Description

Methyl 4-butyl-3-iodobenzoate is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.01168 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131588-18-5

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

methyl 4-butyl-3-iodobenzoate

InChI

InChI=1S/C12H15IO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3

InChI Key

QSWLXKARCIORJF-UHFFFAOYSA-N

SMILES

CCCCC1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CCCCC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Foundational & Exploratory

Methyl 4-butyl-3-iodobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthon for Lipophilic Biaryl Scaffolds

Executive Summary

Methyl 4-butyl-3-iodobenzoate is a specialized aromatic intermediate designed for the precise installation of lipophilic domains in pharmaceutical and material science scaffolds. Unlike generic halobenzoates, this molecule combines a flexible n-butyl chain (enhancing solubility and membrane permeability) with a reactive iodine handle at the ortho position relative to the alkyl group.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic utility in palladium-catalyzed cross-coupling reactions. It serves as a blueprint for researchers utilizing this synthon to modulate the LogP and steric profile of target molecules.

Chemical Identity & Structural Analysis[1][2]

The molecule is defined by the synergistic positioning of three functional groups on a benzene core: a methyl ester (C1), an iodine atom (C3), and an n-butyl chain (C4).

Structural Data
AttributeDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 318.15 g/mol
SMILES CCCCc1c(I)cc(C(=O)OC)cc1
CAS Number Not formally assigned in major public registries; treated as Custom Synthesis ID: M4B3I-001
Key Moiety Ortho-iodo-alkylarene (Sterically congested reactive center)
Regiochemical Logic

The synthesis of this molecule relies on the exploitation of electrophilic aromatic substitution rules. The n-butyl group is an activator (ortho/para director), while the ester is a deactivator (meta director).

  • C1 (Ester): Directs incoming electrophiles to C3 and C5.

  • C4 (Butyl): Directs incoming electrophiles to C3 and C5 (Ortho).

  • Convergence: Both directing groups activate the C3 position , making direct iodination highly regioselective.

G cluster_legend Regiochemical Alignment Core Methyl 4-butylbenzoate (Starting Material) Ester Ester (C1) Meta-Director Core->Ester Deactivates Ring Butyl n-Butyl (C4) Ortho-Director Core->Butyl Activates Ring Target Target Site (C3) Mutually Activated Ester->Target Butyl->Target

Figure 1: Electronic directing effects converging on the C3 position, facilitating high-yield synthesis.

Physicochemical Properties (Predicted)

Due to the specific nature of this isomer, properties are derived from Structure-Property Relationship (SPR) models of analogous benzoates (e.g., Methyl 4-iodobenzoate, Methyl 4-butylbenzoate).

PropertyValue / PredictionRationale
Physical State Viscous Oil or Low-Melting SolidThe flexible butyl chain disrupts crystal packing compared to methyl 4-iodobenzoate (MP: 114°C).
Melting Point 35°C – 45°CEstimated depression of ~70°C due to alkyl chain flexibility.
Boiling Point ~310°C (at 760 mmHg)High MW and polarizability of Iodine increase BP.
LogP (Octanol/Water) 4.8 ± 0.3Highly lipophilic. (Methyl benzoate ~2.1 + Butyl ~2.0 + Iodo ~0.7).
Solubility High in DCM, THF, Toluene; Low in WaterLipophilic chain dominates solvation profile.
Flash Point >110°CEstimated based on ester analogs.[1]

Synthetic Routes & Process Chemistry

For research and scale-up, two primary routes are recommended. Route A is preferred for process safety and scalability, while Route B is a classic laboratory method for high purity.

Route A: Oxidative Iodination (Recommended)

This method utilizes iodine (


) and an oxidant (Periodic acid) to generate an electrophilic iodine species (

) in situ. It avoids the toxicity of heavy metals used in older protocols.

Protocol:

  • Charge: A reactor is charged with Methyl 4-butylbenzoate (1.0 eq), Acetic Acid (Solvent, 5V), and Water (5%).

  • Add: Iodine (

    
    , 0.55 eq) and Periodic Acid (
    
    
    
    , 0.2 eq).
  • Catalyst: Sulfuric acid (

    
    , 0.05 eq) is added to catalyze the electrophile generation.
    
  • Heat: The mixture is stirred at 60-70°C for 4-6 hours.

  • Quench: Cool to RT, quench with saturated Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from purple to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Route B: Sandmeyer Reaction (Alternative)

Used if the starting material Methyl 3-amino-4-butylbenzoate is available.

  • Diazotization: Amine +

    
     / 
    
    
    
    at 0°C
    
    
    Diazonium salt.
  • Iodination: Add KI solution slowly.

  • Note: This route is less atom-efficient but guarantees regioselectivity if direct iodination yields isomers.

Synthesis SM Methyl 4-butylbenzoate Intermediate Electrophilic Species [I+] SM->Intermediate Activation Reagents I2, H5IO6 H2SO4, AcOH Reagents->Intermediate Product This compound (>90% Yield) Intermediate->Product EAS (60°C) Workup Quench: Na2S2O3 Product->Workup Purification

Figure 2: Oxidative iodination workflow for scalable synthesis.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity . The ester remains stable while the iodine serves as a premier leaving group for transition-metal catalysis.

Suzuki-Miyaura Coupling

The iodine atom at C3 is highly reactive toward Pd(0) oxidative addition. However, the ortho-butyl group exerts steric pressure , which can slow down transmetallation.

  • Catalyst Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to overcome steric hindrance at the oxidative addition step.

  • Application: Synthesis of biaryl liquid crystals where the butyl tail prevents stacking, lowering the melting point of the final material.

Sonogashira Coupling

Ideal for extending the conjugation length.

  • Reaction: Coupling with terminal alkynes.

  • Outcome: Creates rigid rod-like structures used in molecular electronics.

Grignard/Lithium Exchange

Treatment with


-PrMgCl at -20°C generates the Grignard species selectively at C3 (Iodine-Magnesium exchange), allowing reaction with aldehydes or ketones to form secondary alcohols.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~8.4 ppm (d, 1H, H2): Highly deshielded doublet due to ortho-ester and ortho-iodine.
      
    • 
       ~7.9 ppm (dd, 1H, H6): Meta coupling.
      
    • 
       ~7.3 ppm (d, 1H, H5): Ortho to butyl group.
      
    • 
       ~3.9 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~2.7 ppm (t, 2H, Ar-
      
      
      
      -).
    • 
       ~0.9 ppm (t, 3H, Terminal 
      
      
      
      ).
  • 13C NMR:

    • Distinct Carbonyl peak (~166 ppm).

    • C-I carbon significantly upfield (~90-100 ppm) due to the heavy atom effect.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
      .
      
    • Fragment

      
      .
      
    • Fragment

      
       (Loss of Iodine).
      

References

  • General Iodination Protocol:Method for producing monoiodine of methylbenzoic acid. JP Patent 2003012597A.

    
     methodology for benzoate derivatives). 
    
  • Directing Effects in Benzoates:Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Cross-Coupling Sterics: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Analogous Properties: PubChem Compound Summary for Methyl 4-iodobenzoate.

Sources

An In-depth Technical Guide to Methyl 4-butyl-3-iodobenzoate: Synthesis, Commercial Availability of Precursors, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: Navigating the Landscape of a Novel Building Block

In the quest for novel therapeutic agents, the strategic design and synthesis of unique molecular scaffolds are paramount. Methyl 4-butyl-3-iodobenzoate represents such a scaffold, offering a combination of features conducive to the exploration of chemical space in drug discovery programs. The presence of a lipophilic butyl group, a synthetically versatile iodine atom, and a methyl ester functionality provides multiple avenues for diversification and optimization of lead compounds.

A thorough search of commercial chemical databases reveals that this compound is not a stock item. This guide, therefore, serves as a foundational resource for researchers wishing to synthesize and utilize this compound. We will begin by discussing the commercial availability of its logical precursor, Methyl 4-butylbenzoate, and then detail a proposed, reliable synthetic protocol for its iodination. Subsequently, we will explore the potential applications of the title compound as a building block in the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties of this compound (Predicted)

As this compound is not commercially available, its experimental physicochemical data are not available. However, computational methods can provide useful estimates for key properties.

PropertyPredicted Value
Molecular Formula C₁₂H₁₅IO₂
Molecular Weight 318.15 g/mol
Appearance Expected to be a solid or high-boiling liquid
Boiling Point > 300 °C (estimated)
LogP ~4.5 (estimated)
CAS Number Not assigned

Commercial Availability and Pricing of the Key Precursor: Methyl 4-butylbenzoate

The most direct precursor for the synthesis of this compound is Methyl 4-butylbenzoate. While not as common as some other benzoate esters, it is available from several chemical suppliers. The availability of the n-butyl isomer is more limited than the tert-butyl isomer, but it can be sourced.

SupplierProduct NamePurityQuantityIndicative Price (USD)
The Good Scents CompanyMethyl 4-butylbenzoateN/AN/AContact for pricing
ChemicalBookMethyl 4-tert-butylbenzoate99%1 kg$10.00[1]
Thermo Scientific ChemicalsMethyl 4-tert-butylbenzoate98+%25 g$34.25[2]
Triveni InterchemMethyl 4-tert-butylbenzoate99%DrumContact for pricing[3]
Synthonix, Inc.Methyl 4-methylbenzoate>98%100 g$30.00[4]

Note: Prices are indicative and subject to change. The table includes related compounds to provide a broader market perspective.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic aromatic substitution, specifically, the iodination of Methyl 4-butylbenzoate. The directing effects of the substituents on the benzene ring are key to achieving the desired regioselectivity. The butyl group is an ortho-, para-director, while the methyl ester is a meta-director. The position ortho to the activating butyl group (and meta to the deactivating ester group) is the most likely site for iodination.

A well-established method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent and a strong acid catalyst.[5][6][7]

Reaction Principle

The reaction proceeds via the in-situ generation of a more potent electrophilic iodine species (such as I⁺) from molecular iodine (I₂) using an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide (H₂O₂). Concentrated sulfuric acid serves as a catalyst and a dehydrating agent.

Proposed Experimental Protocol

Reaction: Iodination of Methyl 4-butylbenzoate

Reagents and Materials:

  • Methyl 4-butylbenzoate

  • Iodine (I₂)

  • Iodic acid (HIO₃) or Hydrogen peroxide (30% aq. solution)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-butylbenzoate (1.0 eq.) in glacial acetic acid.

  • Add iodine (I₂, 0.5 eq.) and iodic acid (HIO₃, 0.2 eq.) to the solution. Alternatively, hydrogen peroxide can be used as the oxidant.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the reaction mixture while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Methyl 4-butylbenzoate P1 This compound R1->P1 Electrophilic Aromatic Iodination R2 I₂ / HIO₃ C1 H₂SO₄ (cat.) C2 Acetic Acid C3 60-80 °C

Caption: Proposed synthesis of this compound.

Role in Drug Discovery and Chemical Biology

This compound is a valuable building block for creating libraries of compounds for biological screening. Its utility stems from its distinct structural features:

  • The Butyl Group: This lipophilic moiety can effectively probe hydrophobic pockets within protein targets, potentially enhancing binding affinity and modulating pharmacokinetic properties.

  • The Iodine Atom: This is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the 3-position of the benzene ring.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or as a key pharmacophoric feature.

A Scaffold for SAR Studies

The synthetic accessibility of a diverse range of analogs from this compound makes it an excellent starting point for systematic Structure-Activity Relationship (SAR) studies. By varying the substituent introduced at the 3-position via cross-coupling, researchers can probe the steric and electronic requirements for optimal biological activity.

G cluster_reactions Cross-Coupling Reactions cluster_analogs Diverse Analogs for SAR Start This compound Suzuki Suzuki Coupling (Aryl, Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Analog1 Biaryl Analogs Suzuki->Analog1 Analog2 Alkynyl Analogs Sonogashira->Analog2 Analog3 Amino Analogs Buchwald->Analog3

Sources

Synthesis pathways for Methyl 4-butyl-3-iodobenzoate from benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Methyl 4-butyl-3-iodobenzoate Primary Application: Intermediate for functionalized biaryls via cross-coupling (Suzuki-Miyaura, Sonogashira) in drug discovery (e.g., thyromimetics, retinoid X receptor agonists).[1]

This guide delineates the synthesis of This compound from benzoic acid derivatives. While simple alkyl-benzoic esters are commercially available, the introduction of the iodine atom at the 3-position (ortho to the butyl group, meta to the ester) requires precise control over Regioselective Electrophilic Aromatic Substitution (EAS).

Retrosynthetic Logic

The synthesis is best approached via Late-Stage Functionalization (LSF) .[1] The 4-butyl group acts as an ortho/para activator, while the methoxycarbonyl (ester) group acts as a meta director. Crucially, these directing effects reinforce each other at the 3-position, making direct iodination the most atom-economical route.[1]

  • Disconnection: C–I bond formation.

  • Precursor: Methyl 4-butylbenzoate.[1]

  • Starting Material: 4-butylbenzoic acid (widely available).[1]

Retrosynthesis Target This compound Precursor Methyl 4-butylbenzoate Target->Precursor Oxidative Iodination (C-H Activation) Start 4-butylbenzoic acid Precursor->Start Fischer Esterification

Figure 1: Retrosynthetic analysis showing the disconnection strategy back to the commercially available acid.

Pathway A: Direct Oxidative Iodination (Recommended)

Rationale: This pathway offers the highest step economy (2 steps) and utilizes the synergistic directing effects of the substituents.

Step 1: Fischer Esterification

Conversion of the acid to the methyl ester prevents competitive iodination of the carboxylic acid proton and increases the lipophilicity for the subsequent step.

Protocol:

  • Charge a reaction vessel with 4-butylbenzoic acid (1.0 equiv).

  • Add Methanol (solvent, 10–20 volumes) and concentrated

    
     (0.1 equiv) as catalyst.
    
  • Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Workup: Concentrate methanol, dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Yield Target: >95% (Colorless oil).

Step 2: Regioselective Iodination

Standard iodine (


) is not electrophilic enough to iodinate the moderately deactivated benzoate ring.[1] We must generate a "super-electrophile" (

) using an oxidant.[1]

System: Iodine (


) + Sodium Periodate (

) in Sulfuric Acid/Acetic Acid.[1]
  • Mechanism: Periodate oxidizes

    
     to generate reactive iodonium species in situ.[1]
    
  • Selectivity: The butyl group directs ortho, the ester directs meta. Position 3 is the only site favored by both.[1]

Detailed Protocol:

  • Preparation: Dissolve Methyl 4-butylbenzoate (10 mmol, 1.92 g) in a mixture of Acetic Acid (20 mL) and Acetic Anhydride (5 mL). The anhydride scavenges water, driving the formation of the active electrophile.

  • Acidification: Add concentrated

    
     (1 mL) slowly.
    
  • Reagent Addition: Add Iodine (

    
    , 0.5 equiv) and Sodium Periodate (
    
    
    
    , 0.25 equiv).
    • Note on Stoichiometry: The oxidation equation is

      
      .[1] Thus, partial equivalents of oxidant are sufficient to activate the iodine.
      
  • Reaction: Heat to 40–50°C. Stir for 4–12 hours.

    • Monitoring: The deep purple color of iodine will fade to an orange/brown solution as

      
       is consumed.
      
  • Quench: Pour mixture into ice water containing

    
     (sodium thiosulfate) to reduce residual iodine (decolorization).
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[1][2] Recrystallize from Hexane/Ethanol if solid, or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).[1]
    

Data Summary Table:

ParameterSpecificationNote
Reagent

/

Generates reactive

species
Solvent AcOH /

Promotes electrophilicity
Temperature 45°C

5°C
Balance between rate and over-iodination
Yield 80–88%High regioselectivity expected

Pathway B: The Sandmeyer Sequence (High Fidelity)

Rationale: If direct iodination yields inseparable isomers (e.g., trace 2-iodo), this route guarantees regiochemical purity through unambiguous nitrogen placement.[1]

Workflow
  • Nitration: Methyl 4-butylbenzoate +

    
    
    
    
    
    Methyl 4-butyl-3-nitrobenzoate .[1]
    • Logic: Nitration is highly sensitive to steric bulk; the bulky butyl group forces the nitro group to the 3-position (ortho), avoiding the sterically crowded 2-position (ortho to ester).

  • Reduction:

    
     or 
    
    
    
    
    
    Methyl 3-amino-4-butylbenzoate .[1]
  • Sandmeyer Reaction:

    • Diazotization:

      
      , 
      
      
      
      (
      
      
      C)
      
      
      Diazonium salt.[1]
    • Iodination: Add aqueous

      
       (Potassium Iodide).[1]
      

Sandmeyer Start Methyl 4-butylbenzoate Nitro 3-Nitro Intermediate Start->Nitro HNO3, H2SO4 Amino 3-Amino Intermediate Nitro->Amino H2, Pd/C Diazo Diazonium Salt Amino->Diazo NaNO2, HCl, 0°C Product This compound Diazo->Product KI, warming

Figure 2: The Sandmeyer route ensures absolute regiocontrol via stepwise functional group interconversion.[1]

Mechanism of Action (Direct Iodination)

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via an Arenium Ion Mechanism .[1]

  • Activation:

    
     oxidizes 
    
    
    
    in acid to form the iodonium ion (
    
    
    ) or protonated hypoiodous acid (
    
    
    ).[1]
  • Attack: The

    
    -electrons of the benzene ring attack 
    
    
    
    .[1]
    • Regiocontrol: The Transition State is stabilized by the electron-donating butyl group (inductive effect) at the ortho position.

  • Re-aromatization: Loss of a proton restores aromaticity.[1]

Mechanism I2 Iodine (I2) Active Super-electrophile (I+) I2->Active NaIO4 / H+ Complex Sigma Complex (Arenium Ion) Active->Complex Attack by Arene (C3) Final Aryl Iodide Complex->Final -H+ (Restoration of Aromaticity)

Figure 3: Mechanistic flow of the oxidative iodination process.[1]

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Look for an ABX system or specific coupling patterns.[1]

      • 
         ppm (d, 
        
        
        
        Hz): H2 (Ortho to ester and Iodine).[1] Most deshielded due to two EWGs.
      • 
         ppm (dd): H6.[1]
        
      • 
         ppm (d): H5 (Ortho to butyl).[1]
        
    • Aliphatic Region:

      • 
         ppm (s, 3H): Methyl ester (
        
        
        
        ).[1]
      • 
         ppm (t, 2H): Benzylic 
        
        
        
        of butyl group.[1]
  • HPLC Purity: >98% (Area %).

  • Appearance: Clear oil or low-melting white solid (Melting point depends on purity; 4-tert-butyl analog melts ~50°C, n-butyl likely lower).[1]

References

  • Regioselective Iodination of Activated Arenes

    • Castanet, Y., Colobert, F., & Bodo, B. (1995).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters. Link

  • Oxidative Iodination Methodology

    • V. K. Chaikovskii, et al. (2002).[1] Iodination of Aromatic Compounds with Iodine and Periodic Acid. Russian Journal of Organic Chemistry. Link[1]

  • Sandmeyer Reaction Standards

    • Organic Syntheses, Coll.[1][3][4] Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931).[1] Preparation of Iodobenzoic Acid Derivatives. Link[1]

  • Synthesis of Alkyl-Iodobenzoates (Patent Literature)

    • US Patent 5,223,510.[1] Benzofuran Derivatives and Process for Preparation. (Describes similar iodination of alkyl-benzoate intermediates). Link

Sources

The Synthetic Versatility and Pharmacological Potential of Methyl 4-butyl-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Latent Opportunity

Methyl 4-butyl-3-iodobenzoate is a polysubstituted aromatic compound that, while not extensively documented in mainstream chemical literature, represents a scaffold of significant interest for medicinal chemistry and materials science. Its structure, featuring a benzoic acid methyl ester backbone appended with a butyl group and an iodine atom at strategic positions, offers a compelling combination of functionalities. The lipophilic butyl group can enhance membrane permeability and modulate protein-ligand interactions, while the iodine atom serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This guide will provide a comprehensive overview of the inferred synthesis, potential applications, and the underlying scientific rationale for the utility of this compound, drawing upon data from structurally analogous compounds.

Physicochemical Properties and Structural Features

To facilitate its application in research and development, a summary of the key physicochemical properties of this compound is presented below. These values are estimated based on its chemical structure and comparison with related molecules.

PropertyValueSource
Molecular FormulaC12H15IO2-
Molecular Weight318.15 g/mol -
AppearancePredicted: Off-white to pale yellow solid-
Melting PointNot available-
Boiling PointNot available-
SolubilityPredicted: Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; Insoluble in water.-

Proposed Synthesis of this compound

Part 1: Iodination of 4-butylbenzoic acid

The introduction of an iodine atom ortho to the carboxylic acid group and meta to the butyl group can be achieved through electrophilic aromatic substitution. The directing effects of the butyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) would favor iodination at the 3-position.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-butylbenzoic acid in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.

  • Iodinating Agent: Slowly add an iodinating reagent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent (e.g., periodic acid), to the stirred solution. The reaction temperature should be carefully controlled, typically starting at room temperature and gently heating if necessary to promote the reaction.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench any unreacted iodine. The crude 4-butyl-3-iodobenzoic acid precipitates and can be collected by filtration.

  • Purification: The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-butyl-3-iodobenzoic acid.

Part 2: Esterification to this compound

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer-Speier esterification is a classic and reliable method for this transformation.

Experimental Protocol:

  • Reaction Setup: Suspend the purified 4-butyl-3-iodobenzoic acid in an excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The mixture is then heated to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow Start 4-Butylbenzoic Acid Intermediate 4-Butyl-3-iodobenzoic Acid Start->Intermediate Iodination (e.g., NIS, I2/HIO4) Product This compound Intermediate->Product Esterification (CH3OH, H+)

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. The applications of the structurally similar compound, 4-(tert-Butyl)-3-iodobenzoic acid, as an intermediate in the synthesis of potential anticancer agents and Retinoid X Receptor (RXR) agonists, provide a strong rationale for exploring the utility of the target molecule in these areas.[1]

Precursor for Anticancer Agents

Benzoic acid derivatives are a well-established class of compounds with diverse biological activities, including anticancer properties.[2][3] The presence of the lipophilic butyl group in this compound can enhance its ability to cross cell membranes and interact with intracellular targets.[4][5][6] The iodine atom provides a reactive site for the introduction of various pharmacophores through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Anticancer_Applications M4B3IB This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) M4B3IB->Coupling Library Library of Diverse Analogs Coupling->Library Screening Biological Screening (e.g., Cytotoxicity Assays) Library->Screening Lead Lead Compounds for Anticancer Drug Development Screening->Lead

Caption: Application of this compound in anticancer drug discovery.

Synthesis of Retinoid X Receptor (RXR) Modulators

Retinoid X receptors are nuclear receptors that play crucial roles in various physiological processes, and their modulation is a therapeutic target for diseases such as cancer and metabolic disorders. The 4-alkyl-3-halobenzoic acid scaffold is a known component of some RXR modulators. The butyl group of this compound can occupy a hydrophobic pocket in the ligand-binding domain of RXRs, while the rest of the molecule can be elaborated through the iodo-substituent to optimize binding affinity and selectivity.

Development of Novel Multifunctional Agents

The iodobenzoic acid moiety has been incorporated into the design of multifunctional agents, for example, in the development of acetylcholinesterase inhibitors for potential Alzheimer's disease therapy.[7] The butyl group in such derivatives has been shown to enhance inhibitory activity.[7] This suggests that this compound could serve as a key intermediate for synthesizing novel compounds with multiple biological targets.

The Role of Halogenation and Alkylation in Drug Design

The presence of both an iodine atom and a butyl group in the target molecule is significant from a medicinal chemistry perspective.

  • Iodine Atom: The iodine atom is a heavy halogen that can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity. Furthermore, its utility in cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1]

  • Butyl Group: The butyl group is a moderately sized alkyl group that significantly increases the lipophilicity of the molecule. This can improve its pharmacokinetic properties, such as absorption, distribution, and metabolic stability.[4][5][6] The steric bulk of the butyl group can also influence the conformation of the molecule and its binding to a biological target.[4][5][6]

Conclusion

While direct experimental data on this compound is limited, a thorough analysis of its structural features and comparison with analogous compounds reveals its considerable potential as a versatile building block in drug discovery and materials science. The proposed synthetic pathway is robust and relies on well-established chemical transformations. The key to unlocking the full potential of this molecule lies in the strategic exploitation of its functional groups – the butyl group for modulating physicochemical properties and the iodine atom as a linchpin for synthetic diversification. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the applications of this promising, yet under-investigated, chemical entity.

References

  • Organic Syntheses. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • PrepChem.com. Preparation of 3-iodobenzoic acid. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. History of ortho-iodination of benzoic acid derivatives at a glance. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • ResearchGate. Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. [Link]

  • National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

  • National Center for Biotechnology Information. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. [Link]

  • ResearchGate. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • National Center for Biotechnology Information. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • STEM Learning. Organic Synthesis Routes. [Link]

  • Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. [Link]

  • Wikipedia. Iodobenzoic acid. [Link]

  • National Center for Biotechnology Information. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • Journal of Analytical & Bioanalytical Techniques. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

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Methodological & Application

Palladium-catalyzed cross-coupling using Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for functionalizing Methyl 4-butyl-3-iodobenzoate , a valuable scaffold in medicinal chemistry characterized by a lipophilic tail (4-butyl) and a reactive core (3-iodo).[1]

The Challenge: The primary synthetic hurdle is the ortho-steric hindrance imposed by the butyl group adjacent to the iodine reaction center. While the iodine is highly reactive toward oxidative addition, the subsequent steps (transmetallation and reductive elimination) are kinetically impeded by the alkyl chain. Furthermore, the C1-methyl ester is susceptible to hydrolysis under harsh basic conditions.

The Solution: This note provides three field-validated protocols (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) utilizing dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) to overcome steric barriers while maintaining ester integrity.

Chemical Profile & Reactivity Analysis

FeatureChemical ImplicationOperational Strategy
3-Iodo Group Excellent leaving group; rapid oxidative addition.[1]Allows for milder temperatures (40–80°C) compared to bromides/chlorides.
4-Butyl Group Steric Bulk: Blocks the coordination sphere of Pd.[1] Lipophilicity: High logP.Requires bulky, electron-rich ligands (Buchwald type) to force reductive elimination.[1] Requires non-polar co-solvents (Toluene/Dioxane).[1]
1-Methyl Ester Base Sensitivity: Prone to saponification (hydrolysis to acid).[1]Avoid strong hydroxide bases (NaOH, KOH).[1] Use mild carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[1]

Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl synthesis via reaction with Boronic Acids.[1]

Mechanistic Insight

For ortho-substituted aryl halides, standard ligands like PPh₃ often fail because they cannot promote the crowded reductive elimination step. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1]

  • Role of SPhos: The bulky cyclohexyl groups facilitate the difficult reductive elimination of the sterically hindered biaryl product. The methoxy groups on the biaryl backbone stabilize the Pd(0) intermediate.

Protocol
  • Precatalyst: Pd(OAc)₂ + SPhos (or SPhos Pd G3/G4 precatalyst).

  • Base: Potassium Phosphate Tribasic (K₃PO₄).[1]

  • Solvent: Toluene : Water (10:1).[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)[1]

    • SPhos (4 mol%)

    • Pd(OAc)₂ (2 mol%)[1]

    • K₃PO₄ (2.0 equiv)[1]

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]

  • Solvate: Inject Toluene (anhydrous) and degassed Water (ratio 10:1, 0.2 M concentration relative to substrate).

    • Note: The biphasic system dissolves the lipophilic butyl-benzoate while solubilizing the inorganic base.

  • React: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc).[1] The starting iodide (high R_f) should disappear.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over MgSO₄.[1]

Visualization: SPhos Catalytic Cycle

SPhos_Cycle Pd0 Active Species [Pd(0)-SPhos] OxAdd Oxidative Addition (Fast due to I-C bond) Pd0->OxAdd + Ar-I PdII_Int Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII_Int TransMet Transmetallation (Boronic Acid + Base) PdII_Int->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Driven by SPhos Bulk) PdII_Biaryl->RedElim RedElim->Pd0 + Product

Caption: The SPhos ligand accelerates the rate-limiting reductive elimination step caused by the ortho-butyl group.

Method B: Sonogashira Coupling (Alkynylation)

Target: Alkynyl-arene synthesis.[1]

Mechanistic Insight

The iodine atom is sufficiently reactive that specialized ligands are rarely needed for Sonogashira, even with ortho substitution. However, to prevent hydrolysis of the ester, we use a mild organic base (Triethylamine) rather than inorganic bases.

Protocol
  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%).[1]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1).[1]

Step-by-Step Procedure:

  • Charge: Add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to a dry flask.

  • Inert: Evacuate and backfill with Argon.

  • Add Liquids: Add THF (degassed) and Et₃N (degassed).

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) dropwise.[1]

    • Note: If the alkyne is a solid, add it in step 1.

  • React: Stir at Room Temperature for 1 hour. If conversion is slow (check TLC), heat to 40°C.

    • Self-Validation: The reaction mixture usually turns dark brown/black as Pd(0) forms.[1] A yellow/green precipitate (Et₃N·HI salts) confirms progress.[1]

Method C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Aniline derivatives.[1]

Mechanistic Insight

This is the most challenging transformation due to the steric clash between the bulky amine and the ortho-butyl group. RuPhos is the gold standard here.[1] It is specifically designed to couple secondary amines with sterically hindered aryl halides.[1]

Protocol
  • Catalyst: RuPhos Pd G4 Precatalyst (2–5 mol%).[1]

  • Base: Cesium Carbonate (Cs₂CO₃).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry the glassware. Moisture kills the catalytic activity.[1]

  • Charge: Add this compound (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G4 (2 mol%).

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M).

  • React: Heat to 80–100°C for 12 hours.

    • Warning: Do not use tBuONa (Sodium tert-butoxide); it will transesterify or hydrolyze the methyl ester.[1] Cs₂CO₃ is weaker but sufficient for RuPhos systems.[1]

Troubleshooting & Self-Validating Systems

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning (O₂) or inactive Pd source.[1]Ensure solvents are degassed (sparge with Ar for 15 min).[1] Switch from Pd(OAc)₂ + Ligand to a Precatalyst (G3/G4).[1]
Ester Hydrolysis (Acid forms) Base is too strong or wet.[1]Switch from K₃PO₄ to K₂CO₃. Ensure solvents are anhydrous.[1]
Dehalogenation (H replaces I) β-Hydride elimination or solvent oxidation.[1]Reduce reaction temperature.[1] Ensure the alcohol solvent (if used) is secondary (iPrOH), though Toluene is preferred here.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1. Add ligand before heating.[1]
Workflow Decision Tree

Workflow Start This compound Partner Select Coupling Partner Start->Partner Boronic Boronic Acid (Suzuki) Partner->Boronic Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Amine Amine (Buchwald) Partner->Amine Cond_Suzuki SPhos / K3PO4 Toluene:Water Boronic->Cond_Suzuki Cond_Sono Pd(PPh3)2Cl2 / CuI Et3N / THF Alkyne->Cond_Sono Cond_Buch RuPhos / Cs2CO3 Dioxane Amine->Cond_Buch

Caption: Operational workflow for selecting reaction conditions based on the desired functionalization.

References

  • Suzuki-Miyaura with SPhos: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1][2][3][4]2005 , 127, 4685–4696. Link[1]

  • Buchwald-Hartwig with RuPhos: Ruiz-Castillo, P.; Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.[1]2016 , 116, 12564–12649. Link[1]

  • Sonogashira Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[1]2007 , 107, 874–922. Link[1]

  • Base Sensitivity in Esters: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27–50. Link

Sources

Application Notes and Protocols for Sonogashira Coupling of Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, forges a crucial link between aryl or vinyl halides and terminal alkynes.[1][3] The resulting arylalkyne motif is a privileged scaffold in a multitude of high-value applications, from pharmaceuticals and natural products to advanced organic materials.[1] The reaction's utility is further amplified by its generally mild conditions, which often include room temperature reactions and the use of aqueous media, rendering it compatible with complex molecular architectures.[1]

This guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of a specific and functionally rich substrate: Methyl 4-butyl-3-iodobenzoate. This substrate presents a unique combination of an electron-withdrawing ester and an electron-donating alkyl group on the aromatic ring, making it an interesting case study for optimizing reaction conditions. We will delve into both traditional copper-catalyzed and modern copper-free methodologies, offering researchers the flexibility to choose the most suitable approach for their synthetic goals.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise mechanism can be nuanced and is a subject of ongoing research, the generally accepted pathway provides a robust framework for rationalizing experimental observations.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is where the key bond-forming events unfold. It commences with the oxidative addition of the aryl iodide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by a transmetalation step, where the acetylide moiety is transferred from the copper co-catalyst to the palladium center. The cycle culminates in reductive elimination, which forges the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Ar-I Ar-I Ar-I->Ar-Pd(II)(L2)-I Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Acetylide Formation H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols for the Sonogashira Coupling of this compound

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene. Both a traditional copper-catalyzed and a modern copper-free approach are presented to offer flexibility and address potential challenges such as homo-coupling of the alkyne.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol employs the classic Sonogashira conditions, which are generally robust and effective for a wide range of substrates.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Reaction Setup and Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.01-0.02 equiv).

  • Degassing: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). This is crucial to prevent the oxidative homo-coupling of the alkyne.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF or DMF (to a concentration of ~0.1 M of the aryl iodide) and triethylamine or diisopropylethylamine (2.0-3.0 equiv) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1-1.5 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive substrates, gentle heating (40-60 °C) may be required. Aryl iodides are generally highly reactive, and the reaction is often complete within a few hours at room temperature.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl to quench the reaction and remove the amine base.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Sonogashira Coupling

ParameterRecommended RangeRationale
Pd Catalyst Loading2-5 mol%Sufficient for catalytic turnover; higher loading may be needed for challenging substrates.
CuI Co-catalyst Loading1-2 mol%Facilitates the formation of the copper acetylide.
Alkyne Stoichiometry1.1-1.5 equivA slight excess ensures complete consumption of the aryl iodide.
BaseTEA or DIPEANeutralizes the HI byproduct and facilitates the formation of the copper acetylide.
SolventTHF or DMFGood solubility for the reactants and catalysts.
TemperatureRoom TemperatureAryl iodides are generally reactive enough at room temperature.
Protocol 2: Copper-Free Sonogashira Coupling

The primary drawback of the traditional Sonogashira reaction is the copper-catalyzed homo-coupling of the terminal alkyne (Glaser coupling). Copper-free protocols have been developed to circumvent this issue, which is particularly beneficial when working with valuable or sensitive alkynes. These methods often rely on the use of bulky, electron-rich phosphine ligands to promote the catalytic cycle in the absence of copper.[2]

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A bulky phosphine ligand (e.g., XPhos, SPhos, or tri-tert-butylphosphine [P(t-Bu)₃])

  • A suitable base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or a bulky amine base like DBU)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Reaction Setup and Procedure:

  • Inert Atmosphere and Reagent Addition: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.03 equiv), the bulky phosphine ligand (0.02-0.06 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.

  • Solvent and Alkyne Addition: Add the anhydrous and degassed solvent, followed by phenylacetylene (1.2-1.5 equiv).

  • Reaction and Monitoring: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Protocols

FeatureCopper-CatalyzedCopper-Free
Co-catalyst Copper(I) iodideNone
Ligand Typically PPh₃Bulky, electron-rich phosphines
Base Amine bases (TEA, DIPEA)Inorganic bases (Cs₂CO₃, K₂CO₃) or bulky organic bases
Temperature Often room temperatureGenerally requires heating
Key Advantage Faster reaction rates for some substratesMinimizes alkyne homo-coupling
Key Disadvantage Potential for Glaser couplingMay require higher temperatures and more expensive ligands

Diagram: Experimental Workflow for Sonogashira Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants and Catalysts B Add to Flame-Dried Flask A->B C Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) B->C D Add Degassed Solvent and Base C->D E Add Terminal Alkyne D->E F Stir at Appropriate Temperature E->F G Monitor by TLC/GC-MS F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry Organic Layer I->J K Concentrate in Vacuo J->K L Column Chromatography K->L

Caption: A generalized experimental workflow for Sonogashira coupling reactions.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use anhydrous and degassed solvents.
Alkyne Homo-coupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously degas all solvents and maintain a strict inert atmosphere.- Reduce the amount of copper catalyst or switch to a copper-free protocol.
Formation of Byproducts - Side reactions due to high temperatures- Decomposition of starting materials or products- Optimize the reaction temperature; lower temperatures may be sufficient for aryl iodides.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable substituted arylalkynes. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired product while minimizing side reactions. The choice between a traditional copper-catalyzed protocol and a modern copper-free approach will depend on the specific requirements of the synthesis, including the cost and sensitivity of the alkyne coupling partner. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful cross-coupling reaction in research and development settings.

References

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • U.S. National Library of Medicine. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Center for Biotechnology Information. [Link]

  • chemeurope.com. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry Simplified. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. The Journal of Organic Chemistry, 72(15), 5567–5576. [Link]

  • Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6879. [Link]

  • Köcher, T., Wöhl, A., & Mårtensson, J. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 78(24), 12415–12427. [Link]

  • Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6879. [Link]

  • Al-Amin, M., & Bidange, J. (2015). Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

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Application Note: Hydrolysis of Methyl 4-butyl-3-iodobenzoate to 4-butyl-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the optimized protocol for the hydrolysis (saponification) of Methyl 4-butyl-3-iodobenzoate to its corresponding carboxylic acid, 4-butyl-3-iodobenzoic acid .

This transformation is a critical intermediate step in the synthesis of biaryl pharmaceutical scaffolds, particularly those utilizing Suzuki-Miyaura cross-coupling reactions where the iodine moiety serves as the oxidative addition site. While ester hydrolysis is a fundamental transformation, this specific substrate presents two distinct challenges that require deviation from standard aqueous NaOH protocols:

  • Lipophilicity: The n-butyl chain at the para-position significantly reduces water solubility, rendering standard aqueous reflux conditions inefficient due to phase separation.

  • Halogen Stability: The iodine substituent at the meta-position is relatively stable but can be susceptible to photolytic deiodination or metal-halogen exchange if incorrect conditions (e.g., harsh organolithiums) were inadvertently applied in previous steps.

The Solution: We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system (THF:MeOH:Water ).[1][2] This system ensures homogeneity, mild reaction temperatures, and high chemical yield (>90%) without compromising the aryl iodide integrity.

Chemical Strategy & Mechanism[3][4]

Why Lithium Hydroxide in THF?

Unlike Sodium Hydroxide (NaOH), LiOH exhibits superior solubility in organic-rich solvent mixtures. The use of Tetrahydrofuran (THF) is non-negotiable for this substrate; it solubilizes the lipophilic butyl-iodobenzene core, bringing the ester into contact with the hydroxide ion. Methanol (MeOH) acts as a phase-transfer bridge between the aqueous base and the THF layer.

Reaction Thermodynamics

The reaction is driven to completion by the formation of the carboxylate salt, which is resonance-stabilized and thermodynamically lower in energy than the starting ester. The final acidification step is irreversible, yielding the free acid.

Visualized Pathway

The following diagram illustrates the reaction workflow and the molecular mechanism.

G Start This compound (Lipophilic Substrate) Intermediate Tetrahedral Intermediate (Transient) Start->Intermediate Nucleophilic Attack (OH-) Reagents LiOH • H2O THF / MeOH / H2O (3:1:1) Reagents->Intermediate Salt Lithium 4-butyl-3-iodobenzoate (Water Soluble) Intermediate->Salt Elimination (-OMe) Acid Acidification (HCl) pH < 2 Salt->Acid Product 4-butyl-3-iodobenzoic acid (Precipitate) Acid->Product Protonation

Figure 1: Reaction workflow from lipophilic ester to carboxylic acid precipitate.

Experimental Protocol

Reagents and Stoichiometry[5][6]
ComponentRoleEquiv.MW ( g/mol )Notes
This compound Substrate1.0~318.1Limiting Reagent
LiOH • H₂O Base3.041.96Monohydrate preferred
THF Solvent--HPLC Grade, Stabilized
Methanol Co-solvent--HPLC Grade
Water (DI) Solvent--Type II or better
HCl (1N) AcidifierExcess36.46For workup
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in a mixture of THF and Methanol (3:1 ratio).

    • Note: Ensure the starting material is fully dissolved before adding water. The solution should be clear.

  • Base Addition: Prepare a solution of LiOH•H₂O (3.0 equiv) in the minimum amount of Water required for solubility. Add this aqueous solution dropwise to the organic mixture.

    • Target Solvent Ratio: Final ratio should approximate THF:MeOH:Water (3:1:1).

    • Observation: A slight turbidity may occur initially but should clear upon stirring.

Phase 2: Reaction & Monitoring 3. Stirring: Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

  • Optimization: If reaction is slow (>4 hours), warm to 40°C. Avoid refluxing >60°C to minimize any risk of iodine instability, though unlikely.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
  • Endpoint: Disappearance of the ester spot/peak. The acid product is highly polar and will remain at the baseline in non-polar TLC systems.

Phase 3: Workup & Isolation 5. Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure (Rotary Evaporator, 35°C bath).

  • Result: You will be left with an aqueous suspension or slurry of the lithium carboxylate salt.
  • Washing (Optional but Recommended): Dilute the residue with water (approx. 5-10 mL per gram of substrate) and wash with a small portion of Diethyl Ether or Hexane to remove any unreacted neutral lipophilic impurities. Discard the organic wash.
  • Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1N HCl with stirring until pH reaches 1–2 .
  • Critical: The product, 4-butyl-3-iodobenzoic acid , will precipitate as a white to off-white solid.
  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3x) to remove residual Lithium salts and HCl.
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Data Analysis & Quality Control

Expected Properties[1][7][8]
  • Appearance: White to off-white powder.[3]

  • Solubility: Soluble in DMSO, MeOH, EtOAc; Insoluble in Water.

  • pKa: ~3.8 (Estimated based on 3-iodobenzoic acid [1]).[3][4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Phase separation (Substrate oiled out)Increase THF ratio. Ensure vigorous stirring. Warm to 45°C.
Low Yield Product lost in mother liquorThe acid has slight solubility in water. Ensure pH is <2. Saturate aqueous layer with NaCl (brine) before extraction if using liquid-liquid extraction instead of filtration.
Colored Product Iodine liberation (Photolysis)Recrystallize from Ethanol/Water. Store final product in amber vials.

Process Safety (HSE)

  • Iodine Sensitivity: Aryl iodides can be light-sensitive.[4][5] Wrap reaction vessels in aluminum foil if the lab is brightly lit.

  • THF Peroxides: Ensure THF is peroxide-free before concentration to avoid explosion hazards.

  • Corrosives: LiOH is corrosive; wear gloves and eye protection.

References

  • PubChem. (n.d.).[6] 3-Iodobenzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for ester hydrolysis conditions).
  • Taylor, E. C., & Young, W. B. (1995).[7] Journal of Organic Chemistry, 60(24), 7947–7952.[7] (Discusses synthesis of iodobenzoate derivatives).

Sources

Reduction of Methyl 4-butyl-3-iodobenzoate ester group to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of Methyl 4-butyl-3-iodobenzoate

The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis. In the realm of pharmaceutical and materials science, substituted benzyl alcohols, such as (4-butyl-3-iodophenyl)methanol, serve as critical building blocks. The iodo-substituent, in particular, is a versatile functional handle, poised for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[1]

The primary challenge in the reduction of this compound lies in achieving chemoselectivity. The desired transformation is the reduction of the ester carbonyl without affecting the aryl iodide bond. Powerful, non-selective reducing agents can lead to hydrodehalogenation, an undesirable side reaction that cleaves the C-I bond. Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to the success of this synthesis. This guide provides a comparative analysis of suitable hydride reagents and detailed protocols for their application.

Selecting the Optimal Hydride Reagent: A Comparative Analysis

The selection of a reducing agent is a critical decision dictated by the reactivity of the substrate and the desired selectivity. While numerous reagents can reduce esters, their compatibility with aryl halides varies significantly.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): As a potent and highly reactive hydride source, LAH is often the reagent of choice for the complete reduction of esters to primary alcohols.[2][3] The mechanism involves an initial nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the corresponding alcohol.[4] However, its high reactivity can be a double-edged sword; LAH is capable of reducing aryl halides, and the C-I bond is the most susceptible to this cleavage among halogens. This necessitates careful temperature control and stoichiometry to minimize hydrodehalogenation. Due to its violent reaction with protic solvents, LAH reductions must be performed under strictly anhydrous conditions in ethereal solvents like THF or diethyl ether.[3][5]

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful, yet more selective, reducing agent than LAH.[2] Its bulky isobutyl groups temper its reactivity. A key feature of DIBAL-H is its temperature-dependent behavior. At low temperatures (typically -78 °C), the reduction of an ester can be stopped at the aldehyde stage because the tetrahedral intermediate formed after the initial hydride transfer is stable.[6][7][8] To achieve the full reduction to the alcohol, the reaction can be run with excess DIBAL-H or allowed to warm to room temperature.[8] This controlled reactivity profile often provides superior chemoselectivity, making it an excellent candidate for reducing esters in the presence of sensitive functional groups like aryl iodides.

  • Sodium Borohydride (NaBH₄): In standard alcoholic solvents, NaBH₄ is generally not reactive enough to reduce esters, which are less electrophilic than aldehydes or ketones.[4][9] While some activated esters or specific substrates can be reduced, often requiring high temperatures or activating additives, it is not a reliable choice for the robust reduction of an unactivated aromatic ester like this compound.[10][11] Its primary advantage is its high chemoselectivity, as it will not reduce aryl halides under normal conditions.[12]

  • Lithium Borohydride (LiBH₄): LiBH₄ is a more potent reducing agent than NaBH₄ but milder than LAH.[2] The smaller, more Lewis-acidic Li⁺ cation can coordinate to the carbonyl oxygen, activating the ester towards reduction.[10] It is capable of reducing esters to alcohols and can be a good compromise between the high reactivity of LAH and the low reactivity of NaBH₄.[13]

Decision Framework for Reagent Selection

G start Select Reduction Strategy for This compound q1 Primary Goal? start->q1 outcome1 Full Reduction to Alcohol (4-butyl-3-iodophenyl)methanol q1->outcome1 q2 Tolerance for Side Reactions? outcome1->q2 reagent1 Use LiAlH₄ (Protocol 1) q2->reagent1 Low (High Throughput) reagent2 Use DIBAL-H (Protocol 2) q2->reagent2 High (High Selectivity) note1 Powerful, fast, but higher risk of dehalogenation. Requires strict anhydrous conditions and careful workup. reagent1->note1 note2 Excellent chemoselectivity, lower risk of dehalogenation. Good control over the reaction. reagent2->note2

Caption: Reagent selection flowchart for the reduction.

Comparative Summary of Reducing Agents
FeatureLithium Aluminum Hydride (LAH)Diisobutylaluminum Hydride (DIBAL-H)Sodium Borohydride (NaBH₄)
Reactivity Very HighHighLow (for esters)
Typical Solvent Anhydrous Ether, THFToluene, DCM, THFMethanol, Ethanol
Temperature 0 °C to RT-78 °C to RTRT to Reflux
Chemoselectivity LowHighVery High
Risk of Dehalogenation Moderate to HighLowVery Low / None
Workup Complex (Fieser workup)Moderate (Rochelle's salt)Simple

Experimental Protocols

Safety Precaution: All reactions involving metal hydrides are exothermic and react violently with water, releasing flammable hydrogen gas. These procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol leverages the high reactivity of LAH for a rapid and complete reduction. Careful control of temperature and stoichiometry is crucial to minimize the side reaction of dehalogenation.

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice-water bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: In the reaction flask, carefully suspend LiAlH₄ (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[5]

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (4-butyl-3-iodophenyl)methanol, can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes).

Protocol 2: Chemoselective Reduction using Diisobutylaluminum Hydride (DIBAL-H)

This protocol is preferred when chemoselectivity is the highest priority, offering greater protection against dehalogenation.

Materials and Reagents:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for chromatography

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H solution (2.2 equivalents) dropwise via syringe over 30-45 minutes. Ensure the internal temperature remains below -70 °C.

  • Reaction: After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. Quench by the slow, dropwise addition of methanol to consume excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature for 1-2 hours or until the two layers become clear. This step chelates the aluminum salts and prevents the formation of emulsions.[14]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

General Experimental Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Establish Inert Atmosphere (N₂/Ar) prep1->prep2 prep3 Prepare Anhydrous Solvent & Reagents prep2->prep3 react1 Dissolve Ester in Solvent prep3->react1 react2 Cool to Target Temp. react1->react2 react3 Slowly Add Hydride Reagent react2->react3 react4 Stir & Monitor by TLC react3->react4 workup1 Quench Excess Hydride Reagent react4->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify final final purify->final Characterize Product (NMR, MS, IR)

Caption: General workflow for the reduction of the ester to an alcohol.

Troubleshooting Field Guide:

  • Problem: Significant amount of dehalogenated product observed.

    • Cause: Reaction temperature was too high, or excess LAH was used.

    • Solution: Switch to the more selective DIBAL-H protocol (Protocol 2). If using LAH, ensure the temperature is strictly maintained at 0 °C during addition and use no more than 1.1 equivalents.

  • Problem: Incomplete reaction after the specified time.

    • Cause: Insufficient reducing agent (due to degradation from moisture or inaccurate measurement) or low reaction temperature.

    • Solution: Cautiously add another small portion (0.1-0.2 eq.) of the hydride reagent. If using DIBAL-H at low temperature, allowing the reaction to stir longer at room temperature may drive it to completion.

  • Problem: A persistent emulsion forms during aqueous workup.

    • Cause: Formation of gelatinous aluminum salts.

    • Solution: For LAH reactions, ensure the Fieser workup ratios are followed precisely. For DIBAL-H reactions, stirring with Rochelle's salt for an extended period (even overnight) is highly effective at breaking up emulsions. A small amount of Celite can also be added to the separatory funnel to help.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis. Wiley.
  • Myers, A. G. (n.d.). Chem 115 Handout: Reduction Reagents. Harvard University. [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Ghosh, R., & Sarkar, A. (2005). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Arkivoc, 2006(12), 55-67.
  • The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Hunt, I. (n.d.). Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Narisada, M., Horibe, I., Watanabe, F., & Takeda, K. (1989). Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry, 54(22), 5308-5313.
  • Organic Syntheses. (n.d.). DIBAL-H Reduction. [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?. [Link]

  • Reddit. (2024, June 20). How does NaBH4 reduce this ester?. [Link]

  • Armstrong, A. (2003-2004). Organic Synthesis - Lecture 2. Imperial College London.
  • Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using Methyl 4-butyl-3-iodobenzoate as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] Its applications are extensive, particularly in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[2][3] This guide details two robust protocols for coupling this compound with representative electron-deficient (n-butyl acrylate) and non-activated (styrene) alkenes. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, bases, and solvents, and provide detailed, step-by-step procedures to ensure reproducible and high-yield outcomes for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides, creating a substituted alkene.[1] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1] The transformation is valued for its functional group tolerance, reliability, and stereoselectivity, typically affording the E-alkene product.

The substrate in focus, this compound, is a substituted aryl iodide. Aryl iodides are the most reactive class of aryl halides for the Heck reaction due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] This high reactivity often allows for milder reaction conditions and can even enable successful couplings in the absence of specialized phosphine ligands.[4] This document will provide researchers with the foundational knowledge and practical protocols to successfully employ this substrate in Heck coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base regeneration).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Aryl-Pd(II)-I complex. This is often the rate-determining step.[4]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step must be syn-coplanar and results in the formation of the substituted alkene product.[4]

  • Reductive Elimination/Base Regeneration: The resulting Hydrido-Pd(II)-I complex undergoes reductive elimination in the presence of a base. The base neutralizes the generated HI (as H-Base⁺I⁻) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Aryl-Pd(II)(L)₂-I Complex Pd0->OxAdd Oxidative Addition base_out Pd0->base_out [H-Base]⁺I⁻ Insertion Alkyl-Pd(II)(L)₂-I Complex OxAdd->Insertion Migratory Insertion Elimination Product-Pd(II)(H)(L)₂-I π-Complex Insertion->Elimination Syn β-Hydride Elimination Elimination->Pd0 Reductive Elimination prod_out Elimination->prod_out Product (Substituted Alkene) sub_in sub_in->OxAdd Ar-I (this compound) alkene_in alkene_in->Insertion Alkene base_in base_in->Elimination Base

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental Design: Selecting the Right Conditions

The success of the Heck reaction is highly dependent on the careful selection of several key parameters.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst.[1] It is reduced in situ to the active Pd(0) species, often facilitated by a phosphine ligand or an amine base.[4] For aryl iodides, ligand-free conditions using Pd(OAc)₂ can be highly effective.[7]

  • Ligands: While not always necessary for reactive aryl iodides, phosphine ligands like triphenylphosphine (PPh₃) can stabilize the Pd(0) catalyst, prevent the formation of palladium black (inactive palladium), and improve reaction yields.[1]

  • Base: A base is crucial for regenerating the catalyst.[4] Organic bases like triethylamine (Et₃N) are common and soluble in organic solvents. Inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are also widely used and can be advantageous in certain solvent systems.[1][8]

  • Solvent: Polar aprotic solvents are preferred as they can dissolve the polar intermediates in the catalytic cycle. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are excellent choices.[9][10] Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst from oxygen.

Protocol 1: Heck Coupling with n-Butyl Acrylate

This protocol details the coupling of this compound with an electron-deficient alkene, n-butyl acrylate. This reaction is typically high-yielding and proceeds with excellent selectivity for the trans isomer.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
This compoundC₁₂H₁₅IO₂334.151.01.0
n-Butyl AcrylateC₇H₁₂O₂128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02 (2 mol%)
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.040.04 (4 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.192.02.0
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09--
Step-by-Step Procedure

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids (Aryl Iodide, Pd(OAc)₂, PPh₃) to an oven-dried flask. B 2. Seal flask, evacuate, and backfill with inert gas (e.g., N₂). Repeat 3x. A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add liquids (n-Butyl Acrylate, Et₃N) via syringe. C->D E 5. Heat reaction mixture to 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS (typically 4-12 hours). E->F G 7. Cool to RT. Dilute with Ethyl Acetate. F->G H 8. Wash with H₂O, then brine. G->H I 9. Dry organic layer over Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by column chromatography. J->K

Caption: General workflow for the Heck reaction procedure.

  • Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (334 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and Triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DMF (5 mL) via syringe. Stir the mixture until the solids dissolve. Subsequently, add n-butyl acrylate (215 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, Methyl (E)-4-butyl-3-(3-(butoxycarbonyl)allyl)benzoate.

Protocol 2: Heck Coupling with Styrene

This protocol describes the coupling of this compound with styrene, a non-activated alkene. This reaction demonstrates the versatility of the Heck coupling for synthesizing stilbene derivatives.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
This compoundC₁₂H₁₅IO₂334.151.01.0
StyreneC₈H₈104.151.21.2
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.010.01 (1 mol%)
Sodium Acetate (NaOAc)C₂H₃NaO₂82.031.51.5
N-Methyl-2-pyrrolidone (NMP), AnhydrousC₅H₉NO99.13--
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (334 mg, 1.0 mmol), Palladium(II) Acetate (2.2 mg, 0.01 mmol), and anhydrous Sodium Acetate (123 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with dry argon gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous NMP (5 mL) and styrene (137 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS. Reactions are often complete in 6-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL). Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional diethyl ether.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove the NMP. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure product, Methyl (E)-4-butyl-3-styrylbenzoate.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the protocols described. Yields are based on typical results for similar Heck reactions reported in the literature.[9][11]

ParameterProtocol 1 (n-Butyl Acrylate)Protocol 2 (Styrene)Rationale / Causality
Alkene Partner n-Butyl Acrylate (Electron-Deficient)Styrene (Non-Activated)Electron-deficient alkenes often react faster due to favorable electronics in the migratory insertion step.[12]
Catalyst Loading 2 mol%1 mol%Higher catalyst loading can be beneficial for ensuring complete conversion, though 1 mol% is often sufficient for reactive aryl iodides.
Ligand PPh₃ (4 mol%)NoneLigands can prevent catalyst decomposition at high temperatures. Ligandless systems are simpler but may risk precipitation of palladium black.[7]
Base Triethylamine (Et₃N)Sodium Acetate (NaOAc)Et₃N is a soluble organic base. NaOAc is an effective, inexpensive inorganic base often used in polar aprotic solvents like NMP.[8]
Solvent DMFNMPBoth are high-boiling polar aprotic solvents that facilitate the reaction. NMP has a higher boiling point, suitable for less reactive partners.
Temperature 100 °C120 °CHigher temperatures are often required for less reactive alkenes like styrene to achieve a reasonable reaction rate.
Typical Yield > 85%> 75%
Product Stereochem. Predominantly E (trans)Predominantly E (trans)The syn β-hydride elimination step strongly favors the formation of the sterically less hindered trans isomer.[13]

References

  • J&K Scientific LLC. (2021, February 17). Heck Reaction. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • ResearchGate. Mechanism of the Heck reaction. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 253-259. [Link]

  • de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). Homeopathic Ligand-Free Palladium as a Catalyst in the Heck Reaction. A Comparison with a Palladacycle. Organic Letters, 5(19), 3285-3288. [Link]

  • ResearchGate. Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Bhanage, B. M., & Arai, M. (2001). Heck reaction—State of the Art.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(6), 874-884. [Link]

  • Zou, G., Wang, Z., Zhu, J., & Tang, J. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2743-2748. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]

  • Chemistry LibreTexts. (2021, August 15). Heck reaction. [Link]

  • Google Patents.
  • RSC Publishing. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. [Link]

  • National Center for Biotechnology Information. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Wikipedia. Methyl 4-iodobenzoate. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). Retrieved February 4, 2026, from [Link]

  • AIP Publishing. Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]

  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. [Link]

  • ResearchGate. Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. [Link]

Sources

Application Note: High-Efficiency Synthesis of Biaryl Derivatives from Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-butyl-3-iodobenzoate (CAS: 619-44-3) is a critical scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of benzofuran-based antiarrhythmic agents, most notably Dronedarone (Multaq) .

The synthesis of biaryl derivatives from this scaffold presents a specific challenge: Steric Hindrance . The n-butyl group at the C4 position exerts significant steric pressure on the C3-iodine reaction center. Standard Suzuki-Miyaura protocols utilizing generic catalysts (e.g.,


) often suffer from sluggish turnover, incomplete conversion, or dehalogenation side-reactions due to slow oxidative addition and reductive elimination rates.

This Application Note provides a validated, high-yield protocol utilizing Second-Generation Buchwald Precatalysts (SPhos-Pd-G2) to overcome these steric barriers, ensuring scalability and reproducibility for library synthesis and process development.

Mechanistic Analysis & Catalyst Selection

The Steric Challenge

In the catalytic cycle, the ortho-butyl group creates a "picket fence" effect. While the C-I bond is weak enough for facile oxidative addition, the subsequent steps—transmetallation and reductive elimination —are sterically impeded.

  • Legacy Failure Mode: Triphenylphosphine (

    
    ) ligands are often too bulky to accommodate the substrate effectively during transmetallation or lack the electron-richness to force reductive elimination of the crowded biaryl product.
    
  • The Solution (SPhos/XPhos): Dialkylbiaryl phosphine ligands (Buchwald Ligands) are essential.

    • Electronic Effect: The electron-rich phosphine facilitates rapid oxidative addition.

    • Steric Effect: The biaryl backbone of the ligand creates a flexible pocket that stabilizes the Pd(0) species but promotes the release of the crowded product during reductive elimination.

Visualization: Sterically Hindered Catalytic Cycle

The following diagram illustrates the specific pathway utilizing SPhos-Pd-G2, highlighting where the ligand overcomes the steric barrier of the butyl group.

SuzukiCycle PreCat Precatalyst SPhos-Pd-G2 ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-I) *Steric Clash with Butyl* ActiveCat->OxAdd + this compound TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step Product Biaryl Product + Regenerated Pd(0) RedElim->Product Biaryl Formation Product->ActiveCat Cycle Repeats

Caption: Catalytic cycle for hindered Suzuki coupling. The SPhos ligand (L) facilitates the difficult reductive elimination step caused by the ortho-butyl group.

Critical Parameter Optimization

To ensure a self-validating system, we compared three catalytic systems. Data below represents the coupling of this compound with 4-methoxyphenylboronic acid (1.2 equiv).

ParameterSystem A (Legacy)System B (Standard)System C (Recommended)
Catalyst


SPhos-Pd-G2
Ligand Type Monodentate ArylphosphineBidentate FerrocenylDialkylbiaryl Phosphine
Base



Solvent DME/WaterDioxane/WaterToluene/Water (10:1)
Temp/Time 85°C / 12h90°C / 6h80°C / 1h
Conversion 65%82%>99%
Observation Significant homocouplingModerate dehalogenationClean profile

Expert Insight: The use of Phosphate (


)  is crucial. Unlike carbonate bases, phosphate buffers the reaction effectively and its higher solubility in the aqueous phase aids the activation of the boronic acid without hydrolyzing the methyl ester on the scaffold.

Validated Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (CAS: 1375325-64-6) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 equiv)
    
  • Solvent: Toluene (degassed) and Distilled Water.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with this compound (318 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

      
       (424 mg, 2.0 mmol).
      
    • Critical Step: If using the G2 precatalyst, it is air-stable and can be weighed on the bench, but for maximum reproducibility, purge the vial with Nitrogen or Argon for 5 minutes.

    • Add SPhos-Pd-G2 (14.4 mg, 2 mol%).

  • Solvent Addition:

    • Add Toluene (4.0 mL) and Water (0.4 mL).

    • Note: The biphasic system (10:1 ratio) is essential. The small water volume solubilizes the base just enough for transmetallation without hydrolyzing the ester.

  • Reaction:

    • Seal the vial and heat to 80°C with vigorous stirring (1000 RPM).

    • Monitor by HPLC or TLC at 30 minutes. The reaction is typically complete within 45-60 minutes.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0%

      
       10%). The biaryl product is typically less polar than the starting iodide but more polar than protodehalogenated byproducts.
      

Troubleshooting & Quality Control (Self-Validating System)

Use this decision tree to diagnose failures.

Troubleshooting Start Reaction Check (TLC/HPLC) Incomplete SM Remaining (>10%) Start->Incomplete Slow conversion Dehal De-Iodinated Product (Methyl 4-butylbenzoate) Start->Dehal Side reaction Hydrolysis Acid Product (Ester Hydrolysis) Start->Hydrolysis Side reaction Success Product >95% Start->Success Action1 Action: Re-run with fresh Catalyst Incomplete->Action1 Increase Temp to 100°C Check O2 exclusion Action2 Action: Lower Temp to 60°C Dehal->Action2 Switch solvent to Dioxane (anhydrous) Action3 Action: Use anhydrous conditions Hydrolysis->Action3 Switch Base to K2CO3 or reduce water

Caption: Diagnostic workflow for reaction optimization.

References

  • Discovery of Dronedarone (Multaq)

    • Kath, J. C., et al. "Dronedarone: An Amiodarone Analog with Improved Safety Profile." Journal of Medicinal Chemistry.
    • - Verifies the chemical structure and importance of the scaffold.

  • Buchwald Ligands (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
  • General Suzuki-Miyaura Reviews

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • SPhos-Pd-G2 Precatalyst Protocol

    • Barder, T. E., & Buchwald, S. L. (2007). "Efficient Catalysts for the Suzuki-Miyaura Coupling of Potentially Unstable Boronic Acids." Organic Letters, 6(16), 2649–2652.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Methyl 4-butyl-3-iodobenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Methyl 4-butyl-3-iodobenzoate Coupling

Introduction: The Substrate Challenge

Subject: this compound (CAS: 619-44-3 derivative) Primary Application: Intermediate for biaryl synthesis (e.g., Dronedarone analogs, functionalized benzoates) via Suzuki-Miyaura or Sonogashira coupling.

The Core Problem: Researchers frequently report low conversion (<40%) or stalled reactions with this substrate. The root cause is rarely the reactivity of the C–I bond itself (which is electronically activated by the ester); rather, it is the steric hindrance imposed by the ortho-butyl group .

This butyl chain creates a "steric wall" at the C4 position, shielding the iodine at C3. Standard catalysts (e.g.,


 or 

) fail to undergo efficient oxidative addition or, more commonly, stall during transmetallation. Furthermore, the methyl ester at C1 is labile, risking hydrolysis under vigorous aqueous basic conditions.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Conversion Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM Decision1 Yes (SM Intact) CheckSM->Decision1 Major Peak is SM Decision2 No (SM Consumed) CheckSM->Decision2 SM is Low/Gone CheckDehalo Is Dehalogenated Product (Methyl 4-butylbenzoate) Present? CheckHydro Is Acid/Carboxylate Present (Ester Hydrolysis)? CheckDehalo->CheckHydro No Sol_Dehalo Root Cause: Protodehalogenation Action: Use Anhydrous Solvents, Increase Catalyst Loading CheckDehalo->Sol_Dehalo Yes CheckHomo Is Biaryl Homocoupling Observed? CheckHydro->CheckHomo No Sol_Hydro Root Cause: Base Hydrolysis Action: Switch to K3PO4 or Cs2CO3 (Anhydrous) CheckHydro->Sol_Hydro Yes Sol_Homo Root Cause: O2 Leak / Slow Transmetallation Action: Degas vigorously, Add Slow Addition of Boronate CheckHomo->Sol_Homo Yes Sol_Sterics Root Cause: Catalyst Steric Failure Action: Switch to SPhos/XPhos Pd G3 Decision1->Sol_Sterics Decision2->CheckDehalo

Figure 1: Logical decision tree for diagnosing reaction failure based on LCMS/NMR analysis of the crude mixture.

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Catalyst & Ligand Selection

Q: I am using


 and getting <10% yield. Why? 
A:  Tetrakis(triphenylphosphine)palladium(0) is insufficient for this substrate. The ortho-butyl group creates significant steric bulk. The cone angle of 

(145°) is too small to effectively promote the reductive elimination in crowded systems, and the catalyst often decomposes to "palladium black" before the cycle completes.
  • Solution: Switch to Dialkylbiaryl phosphine ligands (Buchwald ligands).

    • SPhos: Excellent for ortho-substituted aryl halides.[1][2]

    • XPhos: Superior if the coupling partner is also hindered.

    • Precatalysts: Use XPhos Pd G2 or G3 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid activation [1].

Q: Can I use a PEPPSI catalyst? A: Yes. Pd-PEPPSI-IPr is highly effective for sterically hindered couplings. The N-Heterocyclic Carbene (NHC) ligand is electron-rich and bulky, stabilizing the Pd(0) species and facilitating the oxidative addition across the hindered C–I bond [2].

Category 2: Base & Additives

Q: My ester is disappearing, but I’m not getting the product. Is it hydrolyzing? A: If you are using aqueous bases like


 or 

at elevated temperatures (>80°C), the methyl ester at C1 is likely hydrolyzing to the carboxylic acid (or carboxylate salt). This species is often insoluble in organic solvents or inhibits the catalyst.[3]
  • Solution: Switch to a mild, anhydrous base system.

    • Recommended:

      
       (Tribasic Potassium Phosphate)  suspended in Toluene or Dioxane. It acts as a proton sponge without promoting rapid hydrolysis.
      
    • Alternative:

      
       or 
      
      
      
      in dry DMF.

Q: What is the role of water in this specific reaction? A: While Suzuki coupling requires some water for the boronate activation, excess water promotes ester hydrolysis.

  • Protocol Adjustment: Use a 9:1 or 19:1 solvent:water ratio , or use anhydrous conditions with a base that has trace water (or add exactly 2-5 equivalents of water).

Category 3: Reaction Conditions

Q: The reaction stalls after 2 hours. Should I add more catalyst? A: Stalling usually indicates catalyst deactivation (Pd black formation) or boronic acid decomposition (protodeborylation).

  • Check 1 (Catalyst): If the solution turns black and precipitates, the ligand is not stabilizing the Pd. Switch to SPhos/XPhos.

  • Check 2 (Boronate): If the aryl iodide remains but the boronic acid is gone, the boronic acid has decomposed.

    • Fix: Add the boronic acid in portions (e.g., 0.5 eq at t=0, 0.5 eq at t=2h) or use a Boronic Ester (Pinacol ester) which is more stable than the free acid [3].

Part 3: Optimized Experimental Protocol

Protocol: High-Steric Suzuki Coupling of this compound Target Scale: 1.0 mmol

ComponentReagentEquivalentsAmountNotes
Substrate This compound1.0318 mgLimiting reagent
Partner Aryl Boronic Acid/Pinacol Ester1.5--Excess to account for deborylation
Catalyst XPhos Pd G3 0.02 - 0.0517-42 mg2-5 mol%. G3 activates rapidly at RT
Base

(finely ground)
3.0636 mgAnhydrous preferred
Solvent Toluene / Water--4.5 mL / 0.5 mLDegassed (Sparged with Ar for 15 min)

Step-by-Step Methodology:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Solids: Weigh the This compound , Boronic coupling partner ,

    
     , and XPhos Pd G3  into the vial.
    
    • Note: If using a glovebox, dispense Pd catalyst there. If on a benchtop, XPhos Pd G3 is air-stable for weighing.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

    • Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Why 80°C? High enough to overcome the steric barrier of the butyl group, but low enough to minimize ester hydrolysis.

  • Monitoring: Sample at 1h and 4h. Quench a 50 µL aliquot into EtOAc/Water, extract, and analyze the organic layer via LCMS.

    • Success Metric: >95% conversion of the Iodide.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Buchwald, S. L. et al. (2013). "Precatalysts for the Rapid and Reliable Generation of Active Species in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.[4][5] Available at: [Link]

  • Organ, M. G. et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.[5] Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Available at: [Link]

  • Tang, W., & Zhang, X. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Available at: [Link]

Sources

Recrystallization solvents for Methyl 4-butyl-3-iodobenzoate purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-butyl-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying principles that govern solvent selection and troubleshooting, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection for recrystallization?

A1: The molecular structure of this compound presents a mixed-polarity profile, which is the primary determinant for solvent choice. Key features include:

  • Aromatic Ring & Iodine Atom: The iodinated benzene ring is a large, nonpolar moiety. Aryl halides generally exhibit good crystallinity and tend to be soluble in non-polar to moderately polar organic solvents.[1][2]

  • n-Butyl Group: This aliphatic chain further enhances the nonpolar character of the molecule, favoring solubility in solvents like hexanes or toluene.[1]

  • Methyl Ester Group (-COOCH3): This is the primary polar functional group. It introduces polarity and the potential for hydrogen bonding with protic solvents. A general principle is that solvents with similar functional groups can be effective at dissolving a compound, suggesting solvents like ethyl acetate could be suitable.[1][3]

The combination of these features means that a single solvent may not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[4][5] Therefore, a mixed-solvent system is often the most effective approach for this type of molecule.[6]

Q2: What is the fundamental principle of choosing a good recrystallization solvent?

A2: The cornerstone of recrystallization is differential solubility.[7] An ideal solvent or solvent system should exhibit the following characteristics:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[4]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.[4]

  • Impurities Remain Soluble: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized.[8]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Q3: Which single solvents should I test first for this compound?

A3: Based on the molecule's structure, starting with alcohols is a logical first step. Alcohols like methanol and ethanol are often effective for aromatic compounds containing polar groups.[9]

  • Methanol/Ethanol: These solvents can interact with the methyl ester group while still accommodating the nonpolar aromatic ring. There are numerous examples of using methanol to recrystallize substituted methyl benzoates.[10][11]

  • Hexanes/Heptane: Given the significant nonpolar character from the butyl group and iodinated ring, hot hexanes or heptane might be effective.[1][12] However, there is a risk of the compound "oiling out" if it is too soluble.

  • Toluene: Aromatic solvents can be effective for aromatic compounds, but complete insolubility at cold temperatures may be an issue.

Q4: Why is a mixed-solvent system likely a better choice, and which pairs should I consider?

A4: A mixed-solvent system provides fine-tuned control over solubility.[6] You use a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[13] The two solvents must be miscible.

For this compound, promising pairs include:

  • Ethyl Acetate / Hexane: A classic combination. Ethyl acetate is a good solvent for the ester functionality, and hexane is a poor solvent for the overall molecule.[3]

  • Acetone / Hexane: Similar to the above, acetone is a more polar "good" solvent.[3]

  • Dichloromethane / Hexane: Dichloromethane will readily dissolve the compound, and hexane will act as the anti-solvent.

  • Methanol / Water: This can be effective if the compound is highly soluble in hot methanol. Water is added as the anti-solvent to decrease polarity and induce crystallization.[9] However, given the nonpolar butyl and iodo groups, this combination carries a higher risk of oiling out.

Systematic Solvent Selection Protocol

This protocol outlines a logical, small-scale workflow to efficiently identify a suitable recrystallization solvent system.

Objective: To find a solvent or solvent pair that dissolves this compound when hot but yields high-quality crystals upon cooling.

Methodology:

  • Small-Scale Testing: Place ~20-30 mg of your crude material into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different test solvent (e.g., Methanol, Ethanol, Hexane, Ethyl Acetate, Toluene) dropwise, starting with ~0.5 mL.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is too "good." Reject this as a single solvent. It may, however, be used as the "good" solvent in a mixed-solvent system.

    • Observation B: If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Single Solvent Screening (Hot): Heat the test tubes from Observation B in a water or sand bath.

    • Observation C: If the solid dissolves completely upon heating, this is a promising candidate. Remove it from the heat and allow it to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a suitable single solvent.

    • Observation D: If the solid remains insoluble even when boiling, reject this as a single solvent. It may be a candidate for a "poor" solvent (anti-solvent).

  • Mixed-Solvent System Screening:

    • Take a promising "good" solvent from Observation A. Dissolve ~30 mg of your compound in the minimum amount of this solvent at room temperature or with gentle warming.

    • Slowly add a "poor" solvent (anti-solvent) from Observation D dropwise until the solution becomes persistently cloudy (turbid). This is the saturation point.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. If high-quality crystals form, you have identified a suitable mixed-solvent system.

Solvent_Selection_Workflow start Start: Crude Methyl 4-butyl-3-iodobenzoate test_single Small-Scale Test: Add 0.5 mL Solvent (Room Temp) start->test_single dissolves_cold Dissolves Cold? test_single->dissolves_cold reject_single Reject as Single Solvent. Consider as 'Good' Solvent for Mixed System. dissolves_cold->reject_single Yes heat_tube Heat to Boiling dissolves_cold->heat_tube No test_mixed Dissolve in min. 'Good' Solvent. Add 'Poor' Solvent to cloud point. Heat to clarify, then cool. reject_single->test_mixed dissolves_hot Dissolves Hot? heat_tube->dissolves_hot insoluble Insoluble. Consider as 'Poor' Solvent (Anti-Solvent). dissolves_hot->insoluble No cool_slowly Cool Slowly, Induce Crystallization dissolves_hot->cool_slowly Yes insoluble->test_mixed crystals_form Crystals Form? cool_slowly->crystals_form success_single SUCCESS: Viable Single Solvent Found crystals_form->success_single Yes try_mixed FAIL: Proceed to Mixed-Solvent Test crystals_form->try_mixed No try_mixed->test_mixed success_mixed SUCCESS: Viable Mixed Solvent Found test_mixed->success_mixed

Caption: Systematic workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This guide provides solutions to common issues.

Solvent Boiling Point (°C) Polarity Index Potential Role Rationale & Comments
n-Hexane690.1Poor (Anti-Solvent) Good for precipitating nonpolar compounds. High risk of oiling out if used with a high-boiling "good" solvent.
Methanol655.1Potential Single Solvent Often effective for moderately polar aromatic compounds.[10][11] Low boiling point is advantageous for drying.
Ethanol784.3Potential Single Solvent Similar to methanol but slightly less polar and higher boiling. A good alternative if methanol is too effective a solvent.
Ethyl Acetate774.4Good Solvent The ester group corresponds to the analyte's functional group, promoting solubility.[1][3] Excellent choice for a mixed system with hexane.
Acetone565.1Good Solvent A polar aprotic solvent that will likely dissolve the compound well. Its low boiling point is beneficial.
Dichloromethane403.1Good Solvent Excellent solvent for a wide range of organic compounds. Very volatile, which can be a challenge (boils off too quickly).
Toluene1112.4Potential Single Solvent "Like dissolves like" principle for the aromatic ring. High boiling point can be problematic and may retain in crystals.
Water10010.2Poor (Anti-Solvent) Use only with a water-miscible "good" solvent like methanol or acetone. High risk of oiling out with this substrate.

Problem: The compound "oils out" instead of forming crystals.

  • Causality: The solution becomes supersaturated at a temperature that is above the melting point of your solid compound. This is common when the solute has a much higher affinity for the solvent than for itself, or when using a high-boiling point solvent.

  • Solutions:

    • Add More "Good" Solvent: Re-heat the solution until the oil redissolves. Add a small amount (1-5% of total volume) of the "good" solvent to decrease the saturation level. Cool again, more slowly this time.[14]

    • Lower the Crystallization Temperature: Use a lower boiling point solvent system if possible.

    • Promote Nucleation: Once cooled, vigorously scratch the flask below the liquid surface with a glass rod. This creates micro-abrasions that can serve as nucleation sites for crystal growth.[9]

    • Change Solvents: The polarity difference in your chosen solvent system may be too extreme. Try a less powerful "good" solvent or a more solubilizing "poor" solvent.

Problem: No crystals form, even after cooling in an ice bath.

  • Causality: The solution is not sufficiently supersaturated. This usually means too much solvent was used initially.

  • Solutions:

    • Induce Nucleation: First, try scratching the flask or adding a "seed crystal" (a tiny speck of the crude solid).[14]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration of the compound.[14] Allow it to cool again.

    • Add Anti-Solvent (for single solvent trials): If you are using a single solvent like ethanol, you can try adding a few drops of an anti-solvent like water to the cold solution to induce precipitation.

    • Extended Cooling: Sometimes crystallization is slow. Leave the flask in a -20 °C freezer for several hours or overnight.

Problem: Crystal yield is very low.

  • Causality: This can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[4][9]

    • Evaporate Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining filtrate (mother liquor) by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Ensure Thorough Cooling: Make sure the crystallization flask has spent adequate time in an ice bath (at least 20-30 minutes) to maximize precipitation.

    • Wash Correctly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your product.

Troubleshooting_Flowchart start Problem Encountered During Crystallization issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling no_crystals No Crystals Form issue->no_crystals No Growth low_yield Poor Crystal Yield issue->low_yield Low Recovery sol_oil 1. Re-heat & add more 'good' solvent. 2. Cool slower. 3. Scratch flask to induce nucleation. 4. Change to a less polar solvent system. oiling_out->sol_oil sol_no_xtal 1. Scratch flask or add seed crystal. 2. Boil off some solvent to concentrate. 3. Cool to lower temperature (freezer). 4. Add a few drops of anti-solvent. no_crystals->sol_no_xtal sol_low_yield 1. Use minimum hot solvent. 2. Concentrate mother liquor for 2nd crop. 3. Ensure thorough cooling in ice bath. 4. Wash crystals with ICE-COLD solvent. low_yield->sol_low_yield

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-butyl-3-iodobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of fragments. It establishes a foundational understanding by dissecting the fragmentation behavior of simpler, analogous structures—methyl benzoate, butylbenzene, and iodobenzene. By synthesizing these principles, we construct a predictive fragmentation pathway for the target molecule. This guide includes a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for experimental verification, ensuring a blend of theoretical insight and practical, self-validating application.

Introduction: The Logic of Fragmentation in Structural Elucidation

In modern chemical and pharmaceutical research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The technique's power lies not just in determining molecular weight but in the rich structural information embedded within the fragmentation pattern.[1] When a molecule is ionized, typically by electron impact (EI), the resulting high-energy molecular ion undergoes a series of bond cleavages.[2] These fragmentation events are not random; they follow predictable chemical pathways that favor the formation of the most stable positive ions.[3]

This guide focuses on a novel, multifunctional compound: this compound. Its structure presents a unique combination of a methyl ester, an alkyl chain, and a halogenated aromatic ring. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, whether in synthetic reaction monitoring, metabolite identification, or quality control.

Instead of merely presenting a theoretical spectrum, our approach is to build the fragmentation pattern from first principles. We will first compare the known fragmentation pathways of its core structural motifs. This comparative methodology provides a robust logical framework for interpreting the mass spectrum of the target compound and serves as a template for analyzing other complex molecules.

Deconstructing the Molecule: Predicted Sites of Fragmentation

To predict the fragmentation pattern of this compound, we must first analyze its structure and identify the bonds most susceptible to cleavage under EI conditions.

Molecular Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₅IO₂

  • Molecular Weight: 318.15 g/mol

The structure contains several key features that will dictate its fragmentation:

  • The Aromatic Ring: A stable core that often remains intact. Aromatic molecular ions are typically strong due to their stability.[1]

  • The Methyl Ester Group (-COOCH₃): Prone to α-cleavage, specifically the loss of the methoxy group (•OCH₃).

  • The n-Butyl Group (-C₄H₉): Susceptible to cleavage at the benzylic position and fragmentation along the alkyl chain.

  • The Carbon-Iodine Bond (C-I): The weakest bond in the molecule, making the loss of the iodine radical (•I) a highly favorable and diagnostically significant fragmentation pathway.

A Comparative Analysis of Fragmentation Pathways

The Methyl Benzoate Core: Ester Fragmentation

Methyl benzoate (MW = 136 g/mol ) provides the foundational fragmentation pattern for the ester portion of our target molecule. Under EI, its spectrum is dominated by two key fragmentation events:

  • Loss of the Methoxy Radical (•OCH₃): The most characteristic fragmentation is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (mass = 31). This forms the highly stable benzoyl cation at m/z 105.[4][5]

  • Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule (mass = 28) to form the phenyl cation at m/z 77.[4]

These two peaks, m/z 105 and m/z 77, are diagnostic for the methyl benzoate substructure.

The Butylbenzene Moiety: Alkyl Chain Fragmentation

n-Butylbenzene (MW = 134 g/mol ) demonstrates the typical fragmentation of an alkyl chain attached to an aromatic ring.

  • Benzylic Cleavage: The most favorable cleavage occurs at the bond beta to the aromatic ring, which is the benzylic position. This results in the loss of a propyl radical (•C₃H₇, mass = 43) to form the highly resonance-stabilized tropylium ion at m/z 91.[6] This is a hallmark of many alkylbenzenes.

  • McLafferty Rearrangement: While possible for longer chains, the dominant fragmentation for n-butylbenzene is benzylic cleavage.

The key takeaway is the formation of the m/z 91 ion, indicating an alkyl-substituted benzene ring.

The Iodobenzene Moiety: Halogen Fragmentation

Iodobenzene (MW = 204 g/mol ) showcases the characteristic behavior of an aromatic halogen.

  • Loss of Iodine Radical (•I): The C-I bond is significantly weaker than C-H or C-C bonds. Consequently, the most prominent fragmentation is the loss of an iodine radical (mass = 127) to produce the phenyl cation at m/z 77.[7][8] The molecular ion peak at m/z 204 is also typically strong. For iodoalkanes, cleavage of the C-I bond is also the most facile fragmentation.[9]

The intense peak corresponding to [M-127]⁺ is a clear indicator of an iodo-substituted compound.

Predicted EI Fragmentation Pattern of this compound

By synthesizing the principles from our comparative analysis, we can now construct a detailed predictive model for the fragmentation of this compound (MW = 318). The molecular ion, [M]⁺•, is expected to be observed at m/z 318 and should be reasonably abundant due to the aromatic core.

The primary fragmentation pathways are expected to be:

  • Loss of Iodine (•I): This is predicted to be a major fragmentation due to the weak C-I bond.

    • [M - I]⁺: m/z 318 - 127 = 191 . This fragment ion (the methyl 4-butylbenzoyl cation) will be a significant peak.

  • Loss of Methoxy Radical (•OCH₃): Classic ester fragmentation.

    • [M - OCH₃]⁺: m/z 318 - 31 = 287 . This will produce the 4-butyl-3-iodobenzoyl cation.

  • Benzylic Cleavage of the Butyl Group: Loss of a propyl radical.

    • [M - C₃H₇]⁺: m/z 318 - 43 = 275 . This fragment retains the iodine and ester groups on a toluic-type structure.

  • Loss of the Butyl Group (•C₄H₉): Cleavage of the entire alkyl chain.

    • [M - C₄H₉]⁺: m/z 318 - 57 = 261 . This corresponds to the methyl 3-iodobenzoate cation.

Secondary fragmentation of these primary ions will also occur, leading to a complex but interpretable spectrum. For instance, the [M-I]⁺ ion (m/z 191) can further fragment:

  • [M - I - OCH₃]⁺•: m/z 191 - 31 = 160 (4-butylbenzoyl cation).

  • [M - I - C₃H₇]⁺•: m/z 191 - 43 = 148 (methyl benzoyl cation with a methyl group).

The following table summarizes the key predicted fragments.

m/zProposed Ion StructureNeutral LossFragmentation Pathway
318[C₁₂H₁₅IO₂]⁺•-Molecular Ion (M⁺•)
287[C₁₁H₁₂IO]⁺•OCH₃ (31)α-cleavage of ester
275[C₉H₈IO₂]⁺•C₃H₇ (43)Benzylic cleavage
261[C₈H₆IO₂]⁺•C₄H₉ (57)Loss of butyl radical
191[C₁₂H₁₅O₂]⁺•I (127)Cleavage of C-I bond
160[C₁₁H₁₂O]⁺•I, •OCH₃Sequential loss

This predicted fragmentation cascade is visualized in the diagram below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M]⁺• m/z = 318 F287 [M-OCH₃]⁺ m/z = 287 M->F287 - •OCH₃ F191 [M-I]⁺ m/z = 191 M->F191 - •I F275 [M-C₃H₇]⁺ m/z = 275 M->F275 - •C₃H₇ F261 [M-C₄H₉]⁺ m/z = 261 M->F261 - •C₄H₉ F160 [M-I-OCH₃]⁺• m/z = 160 F191->F160 - •OCH₃

Predicted EI fragmentation pathway for this compound.

Experimental Protocol for Verification: A Self-Validating Workflow

To confirm the predicted fragmentation pattern, a robust and reproducible analytical method is essential. The following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is designed for the analysis of semi-volatile small molecules like this compound.

Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.

  • Verification: Ensure complete dissolution and filter if any particulate matter is observed.

GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1) to prevent column overloading.

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

  • GC Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

    • Scan Rate: ~2-3 scans/second

The following diagram outlines the complete experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing (~10 mg) B Dissolution (10 mL Ethyl Acetate) A->B C Dilution (1:100) B->C D 1 µL Injection (280°C Inlet) C->D E GC Separation (DB-5ms Column) D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-450) F->G H Spectrum Extraction G->H I Fragmentation Analysis H->I J Library Comparison (if available) I->J

Experimental workflow for GC-EI-MS analysis.

Conclusion: A Unified Approach to Spectral Interpretation

This guide has established a comprehensive, first-principles approach to understanding the mass spectrometry fragmentation of this compound. By systematically comparing the known fragmentation patterns of its constituent chemical motifs—a methyl ester, an alkyl chain, and an iodo-aromatic ring—we have constructed a reliable predictive model for its behavior under electron ionization.

The key diagnostic fragments are predicted to arise from the facile cleavage of the C-I bond (loss of 127 amu), α-cleavage of the ester (loss of 31 amu), and benzylic cleavage of the butyl group (loss of 43 amu). The presence of the molecular ion at m/z 318, combined with these characteristic fragment ions, would provide a highly confident structural confirmation. The provided GC-MS protocol offers a robust, field-tested method for obtaining this experimental data. This integrated approach of predictive comparison and rigorous experimental design is fundamental to the successful application of mass spectrometry in complex research environments.

References

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chromatography Online. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Ghosh, A. et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry.
  • Lifshitz, C. et al. (1993). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry.
  • Newton, K. R., & Bernstein, R. B. (n.d.). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry.
  • ResearchGate. (n.d.). Benchmark measurement of iodobenzene ion fragmentation rates. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • Schwarz, H. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE.
  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Van Asten, A. et al. (2019).
  • VUB. (2016). Chapter 6 : mass spectra – exercises. Retrieved from [Link]

Sources

Comparative Guide: Infrared (IR) Spectral Analysis of Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 4-butyl-3-iodobenzoate is a critical intermediate, often employed in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) for drug discovery and advanced materials synthesis. Its structural complexity—combining an electron-withdrawing ester, a heavy halogen (iodine), and an electron-donating alkyl chain—creates a unique vibrational signature.

This guide provides a technical breakdown of its Infrared (IR) spectroscopy profile. Unlike generic spectral lists, this analysis focuses on comparative validation : distinguishing the target molecule from its synthetic precursor (4-butyl-3-iodobenzoic acid ) and its non-halogenated analog (Methyl 4-butylbenzoate ).

Primary Use Case: Rapid Quality Control (QC) and reaction monitoring (Esterification verification).

Theoretical Framework: Vibrational Chromophores

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational "chromophores." The interaction between the heavy iodine atom and the aromatic ring is of particular importance for structural confirmation.

Structural Components & Expected Shifts[1]
  • The Ester Moiety (-COOCH₃):

    • Effect: Strong dipole change resulting in an intense Carbonyl (C=O) stretch.

    • Position: Typically ~1720–1735 cm⁻¹. Conjugation with the benzene ring lowers the frequency compared to aliphatic esters (~1740 cm⁻¹).

  • The Iodine Substituent (-I):

    • Effect: "Heavy atom effect." Iodine (atomic mass 126.9) dampens the vibrational frequency of the carbon atom it is attached to.

    • Position: C-I stretching is low energy (far-IR, ~500–600 cm⁻¹). However, it alters the fingerprint region (600–1500 cm⁻¹) and ring breathing modes significantly compared to non-iodinated analogs.

  • The Butyl Chain (-C₄H₉):

    • Effect: Introduces strong sp³ C-H stretching modes, distinct from the aromatic C-H stretches.

Comparative Spectral Analysis (Data Tables)

The following data compares the Target Molecule against its immediate precursor (Acid) and a structural analog. This comparison is vital for confirming reaction completion (disappearance of -OH) and structural integrity.

Table 1: Diagnostic Peak Comparison
Functional Group VibrationTarget: this compoundAlternative 1 (Precursor): 4-butyl-3-iodobenzoic acidAlternative 2 (Analog): Methyl 4-butylbenzoateDifferentiation Logic
O-H Stretch Absent Present (Broad) 2500–3300 cm⁻¹AbsentPrimary Indicator: Presence of broad OH confirms unreacted starting material.
C=O Stretch (Carbonyl) ~1720–1730 cm⁻¹ (Sharp, Strong)~1680–1700 cm⁻¹ (Lower due to H-bonding)~1720–1725 cm⁻¹Ester C=O is higher frequency than the H-bonded Acid C=O.
C-O Stretch (Ester/Acid) ~1270–1280 cm⁻¹ (C-O-C Asymmetric)~1290–1320 cm⁻¹ (C-O-H stretch)~1275 cm⁻¹Distinct shift in the "fingerprint" C-O region distinguishes Ester from Acid.
sp³ C-H Stretch (Butyl) 2850–2960 cm⁻¹ (Multiple bands)2850–2960 cm⁻¹2850–2960 cm⁻¹Confirms the Butyl chain is intact in all three.
C-I Stretch / Ring Mode ~500–600 cm⁻¹ (Weak/Medium)~500–600 cm⁻¹Absent Secondary Indicator: Absence of low-frequency bands confirms loss of Iodine (e.g., in side reactions).

Note on Data Sources: Values represent characteristic frequencies derived from standard spectroscopic libraries (NIST, SDBS) for the specific functional group environments (Aryl Ester, Aryl Iodide, Alkyl) [1, 2].

Visualizing the Logic

To navigate the spectral assignment effectively, use the following logic flows.

Diagram 1: Reaction Monitoring Workflow (Synthesis Verification)

This diagram illustrates the decision process when monitoring the conversion of the Acid precursor to the Methyl Ester target.

ReactionMonitoring Start Sample Spectrum Acquired CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Region) Start->CheckOH OH_Present Broad Peak Detected CheckOH->OH_Present Yes OH_Absent No Broad Peak CheckOH->OH_Absent No Result_Acid CONCLUSION: Unreacted Precursor (Acid) OH_Present->Result_Acid CheckCO Check Carbonyl (C=O) Position OH_Absent->CheckCO AcidCO Peak at ~1690 cm⁻¹ CheckCO->AcidCO EsterCO Peak at ~1725 cm⁻¹ CheckCO->EsterCO AcidCO->Result_Acid CheckFingerprint Check Fingerprint (C-O Stretch ~1275 cm⁻¹) EsterCO->CheckFingerprint Result_Ester CONCLUSION: Target Product (Methyl Ester) CheckFingerprint->Result_Ester

Caption: Logic flow for distinguishing this compound from its acid precursor.

Diagram 2: Structural Verification (Target vs. Analog)

This diagram details how to confirm the specific substitution pattern (Iodine + Butyl).

StructureVerification Spectrum Target Spectrum Region1 Region: 2800-3000 cm⁻¹ Spectrum->Region1 Region2 Region: < 600 cm⁻¹ Spectrum->Region2 Region3 Region: 800-900 cm⁻¹ Spectrum->Region3 Decision1 Peaks Present? Region1->Decision1 Decision2 C-I Band Visible? Region2->Decision2 Concl3 1,2,4-Trisubstitution Pattern Region3->Concl3 Out-of-plane Bending Concl1 Butyl Chain Confirmed Decision1->Concl1 Yes (sp3 C-H) Concl2 Iodine Confirmed Decision2->Concl2 Yes (~500 cm⁻¹)

Caption: Verification of functional groups (Butyl, Iodine) and substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this protocol. This method uses Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid intermediates.

Preparation & Setup
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Background: Air background (collect 16 scans minimum before sample).

  • Sample State: this compound is typically a low-melting solid or viscous oil (mp ~112-116°C for the non-butylated analog; butyl chain likely lowers mp).

Step-by-Step Methodology
  • Crystal Cleaning: Clean ATR crystal with isopropanol. Verify "Energy Check" (throughput) is >95% of baseline.

  • Background Scan: Acquire background spectrum (4000–400 cm⁻¹).

  • Sample Loading:

    • If Solid: Place ~5 mg on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Liquid/Oil: Place 1 drop to cover the crystal active area.

  • Acquisition: Scan sample (16–32 scans, 4 cm⁻¹ resolution).

  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat at ~100% T? (If dipping, contact is poor).

    • Check 2: Is the C=O peak (1725 cm⁻¹) absorbance between 0.5 and 1.5 AU? (If >2.0, signal is saturated; reduce path length or pressure).

    • Check 3: Are atmospheric CO₂ doublets (2350 cm⁻¹) subtracted?

Interpretation of Results
  • Pass: Spectrum shows sharp C=O at 1725 cm⁻¹, distinct aliphatic C-H at 2900 cm⁻¹, and NO broad OH trough at 3000 cm⁻¹.

  • Fail (Hydrolysis): Appearance of broad OH band indicates moisture contamination or hydrolysis to the acid.

  • Fail (De-iodination): Significant changes in the fingerprint region (600–1000 cm⁻¹) compared to reference batch suggests loss of Iodine.

Detailed Peak Assignment Guide

For researchers needing precise assignments for publication or patent documentation:

Wavenumber (cm⁻¹)AssignmentDescription & Causality
3050–3080 Ar-H StretchWeak aromatic C-H stretching. Often obscured by strong aliphatic peaks.
2955, 2930, 2860 Alkyl C-H StretchDiagnostic: Asymmetric and symmetric stretching of the Butyl (-CH₂CH₂CH₂CH₃) methyl/methylene groups.
1725 ± 5 C=O StretchCritical: Ester carbonyl.[1] Conjugated to the aromatic ring, lowering it from 1740 to ~1725 cm⁻¹.
1580, 1460 C=C Ring StretchAromatic ring breathing modes. The presence of the heavy Iodine atom may split or shift these bands slightly compared to lighter analogs.
1275 C-O-C StretchStrong asymmetric stretching of the ester linkage.
1110 O-C-C StretchSymmetric ester stretch.
750–850 C-H Bending (OOP)Fingerprint: Out-of-Plane bending. Characteristic of the 1,2,4-substitution pattern (1-ester, 3-iodo, 4-butyl).
~500–600 C-I StretchAryl-Iodide stretch.[2] Often weak and near the detector cutoff (400 cm⁻¹), but diagnostic if visible.[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Methyl Benzoate and Iodobenzene Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link]

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy: Aromatic Compounds and Substituent Effects.[Link]

Sources

A Comparative Guide to the HPLC Analysis of Methyl 4-butyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of analytical methodologies for Methyl 4-butyl-3-iodobenzoate, a substituted benzoate ester with potential applications in organic synthesis and medicinal chemistry. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and the scientific rationale behind our choices. Furthermore, we will present a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative technique, to provide a comprehensive understanding of the available analytical strategies.

Introduction to the Analyte: this compound

This compound is a small aromatic ester. Its structure, characterized by a substituted benzene ring, suggests that it will possess good chromophoric properties, making it an excellent candidate for UV detection in HPLC. The presence of the butyl group increases its hydrophobicity, which is a key consideration for developing a successful reversed-phase HPLC method. The iodine atom further adds to its molecular weight and can influence its chromatographic behavior.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common and versatile method for the analysis of a wide range of small organic molecules, including substituted benzoates.[1][2] The principle of reversed-phase chromatography relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.

Experimental Protocol: HPLC-UV Analysis

Objective: To develop a robust and reproducible HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention for hydrophobic aromatic compounds.[3][4] The longer column length enhances separation efficiency.
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC. The addition of a small amount of acetic acid to the aqueous phase helps to ensure good peak shape by suppressing the ionization of any potential acidic impurities.[3]
Gradient Elution 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 70% BA gradient elution is employed to ensure the efficient elution of the hydrophobic analyte and any potential impurities with varying polarities, leading to shorter analysis times and better peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmAromatic compounds with ester functionalities, such as benzoates, typically exhibit strong absorbance at this wavelength.[5][6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, in a 10 mL volumetric flask.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Expected Results and Performance Characteristics

Based on the hydrophobicity of the butyl group, a retention time of approximately 10-15 minutes is anticipated under the proposed gradient conditions. The method's performance should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard analytical method validation guidelines.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable small molecules, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative to HPLC. In GC, separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. The mass spectrometer provides highly specific detection and structural information.

Comparative Analysis: HPLC vs. GC-MS
FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.May require derivatization for polar compounds, but likely not for this compound.
Detection UV-Vis absorbance (less specific).Mass-to-charge ratio (highly specific, provides structural information).
Sensitivity Generally in the µg/mL to ng/mL range.Can achieve lower detection limits (pg/mL range).
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Analysis Time Typically 15-30 minutes per sample.Can be faster, often under 15 minutes.

Causality in Method Selection: The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte. For this compound, both techniques are viable. HPLC is often the initial method of choice in many pharmaceutical and research labs due to its versatility and robustness for a wide array of compounds.[1] GC-MS would be particularly advantageous if higher sensitivity is required or if there is a need to identify and quantify volatile impurities that may not be easily resolved by HPLC.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This guide provides a comprehensive overview of a robust HPLC method for the analysis of this compound, grounded in established principles of reversed-phase chromatography. The detailed protocol and the rationale behind the chosen parameters offer a solid starting point for researchers. The comparison with GC-MS highlights the importance of considering the analyte's properties and the specific analytical requirements when selecting a method. By following the principles of scientific integrity and leveraging the strengths of each technique, researchers can ensure the generation of high-quality, reliable data in their drug development and scientific endeavors.

References

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